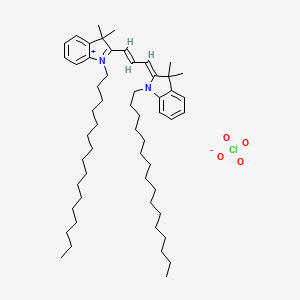

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindoCarboCyanine perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

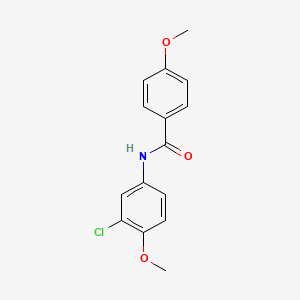

1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate is a lipophilic carbocyanine dye known for its strong fluorescent properties. It is commonly used in biological research for staining and imaging cell membranes due to its ability to integrate into lipid bilayers and emit bright fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate typically involves the condensation of indole derivatives with appropriate alkylating agents. The reaction conditions often include:

Solvent: Anhydrous ethanol or dimethyl sulfoxide (DMSO)

Catalyst: Acidic catalysts like perchloric acid

Temperature: Moderate heating (50-70°C) to facilitate the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The process involves:

Large-scale reactors: For controlled reaction conditions

Purification: Chromatography techniques to isolate the pure dye

Quality Control: Spectroscopic methods to verify the compound’s purity and fluorescence properties

Chemical Reactions Analysis

Types of Reactions

1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate primarily undergoes:

Substitution Reactions: Due to the presence of reactive sites on the indole rings

Oxidation and Reduction: Though less common, these reactions can alter the dye’s fluorescence properties

Common Reagents and Conditions

Substitution: Alkyl halides in the presence of a base

Oxidation: Mild oxidizing agents like hydrogen peroxide

Reduction: Reducing agents such as sodium borohydride

Major Products

Substitution: Modified carbocyanine dyes with altered alkyl chains

Oxidation/Reduction: Changes in the dye’s electronic structure, affecting fluorescence

Scientific Research Applications

1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate is widely used in various fields:

Chemistry: As a fluorescent probe for studying lipid bilayers and membrane dynamics

Biology: For imaging cell membranes, tracking cell migration, and studying cell-cell interactions

Medicine: In diagnostic imaging and as a tracer in drug delivery studies

Industry: Used in the development of biosensors and in quality control processes for biological products

Mechanism of Action

The compound integrates into lipid bilayers due to its lipophilic nature. Once incorporated, it exhibits strong fluorescence upon excitation. The mechanism involves:

Molecular Targets: Lipid bilayers of cell membranes

Pathways: Diffusion into the membrane followed by lateral diffusion within the bilayer

Comparison with Similar Compounds

Similar Compounds

1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate: A longer-chain analog with similar properties but different membrane integration dynamics

1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine iodide: Similar structure but different counterion, affecting solubility and fluorescence

Uniqueness

1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate is unique due to its balance of lipophilicity and fluorescence efficiency, making it highly effective for membrane studies without significantly affecting cell viability.

This compound’s versatility and strong fluorescent properties make it a valuable tool in scientific research, particularly in the fields of cell biology and diagnostic imaging.

Properties

Molecular Formula |

C55H89ClN2O4 |

|---|---|

Molecular Weight |

877.8 g/mol |

IUPAC Name |

(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate |

InChI |

InChI=1S/C55H89N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

HBTWOEFPWHHORE-UHFFFAOYSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

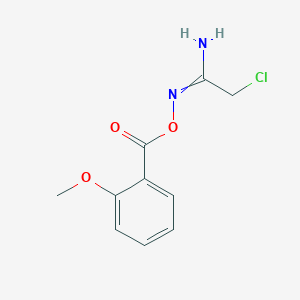

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)

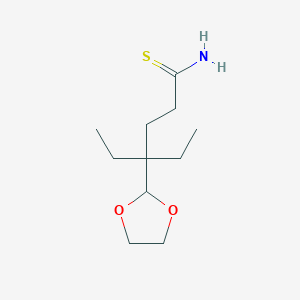

![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)

![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)

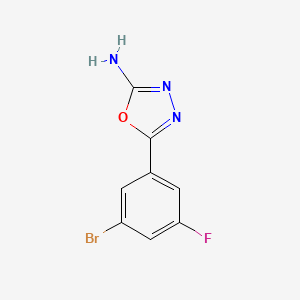

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)